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Oct-2-en-4-ol

Flavor chemistry Sensory science Food flavoring

Oct-2-en-4-ol (also known as (E)-2-octen-4-ol, trans-2-octen-4-ol) is a secondary allylic alcohol with molecular formula C8H16O, molecular weight 128.21 g/mol, and boiling point 174–176°C at 760 mmHg. The compound is classified as a flavoring agent by both the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA), holding FEMA number 3888 and JECFA number 1141.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
Cat. No. B8769673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOct-2-en-4-ol
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCCC(C=CC)O
InChIInChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,6,8-9H,3,5,7H2,1-2H3
InChIKeyWGDUEFYADBRNKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oct-2-en-4-ol (CAS 4798-61-2) Chemical Profile, Regulatory Status, and Procurement Considerations for Flavor and Fragrance Scientists


Oct-2-en-4-ol (also known as (E)-2-octen-4-ol, trans-2-octen-4-ol) is a secondary allylic alcohol with molecular formula C8H16O, molecular weight 128.21 g/mol, and boiling point 174–176°C at 760 mmHg [1]. The compound is classified as a flavoring agent by both the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA), holding FEMA number 3888 and JECFA number 1141 [2]. The (E)-isomer (CAS 20125-81-9) is the commercially relevant form for flavor applications, appearing as a clear light yellow liquid with a fruity berry odor at 100% concentration and 50% ethanol solubility [3]. Oct-2-en-4-ol is naturally occurring in Vanilla planifolia and has been identified as a volatile component in fresh, frozen beef stew [4][5].

Why Oct-2-en-4-ol Cannot Be Directly Replaced with Other C8 Unsaturated Alcohols in Cherry and Fruit Flavor Formulations


The sensory profile and potency of oct-2-en-4-ol are fundamentally governed by the specific position of its double bond (C2) and hydroxyl group (C4), which confer a unique combination of low taste threshold (30 ppb) and overripe cherry character that is not replicated by regioisomers such as 2-octen-1-ol (detection range 1.5–152 ppb) or 3-octen-2-ol (threshold unreported) [1]. The (E)-stereoisomer, which is the FEMA GRAS–listed and JECFA–approved form, delivers a juiciness and naturalness enhancement in fruit aromas that the (Z)-isomer does not provide equivalently [2][3]. Generic substitution with 1-octen-3-ol (mushroom, earthy) or benzaldehyde (bitter almond) introduces entirely different flavor vectors and potency profiles that will distort the intended cherry or fruity composition [4].

Oct-2-en-4-ol Quantitative Differentiation Evidence: Head-to-Head Potency, Character, and Regulatory Data for Procurement Decisions


Taste Threshold Comparison: Oct-2-en-4-ol vs Benzaldehyde in Cherry Flavor Applications

Oct-2-en-4-ol exhibits a taste threshold of 30 ppb in a 5% strength sugar solution, which is 11.7-fold more potent than benzaldehyde (350 ppb, measured as odor threshold in water) [1][2]. This substantial difference in threshold indicates that oct-2-en-4-ol can deliver cherry character at significantly lower use levels, potentially reducing formulation cost and minimizing off-notes from higher carrier levels.

Flavor chemistry Sensory science Food flavoring

Flavor Character Differentiation: Oct-2-en-4-ol vs 2-Octen-1-ol in Fruit and Savory Formulations

At a dosage of 0.5 ppm in 5% sugar solution, oct-2-en-4-ol delivers a flavor profile described as 'very typically overripe cherries, fruity, juicy, apple, pear peel' [1]. In contrast, the regioisomer 2-octen-1-ol (trans) exhibits aroma detection ranging from 40 to 840 ppb and a recognition threshold of 100 ppb, with a flavor profile at 1–5 ppm characterized as 'green, slightly oxidized, oily and nutty, chicken fatty, goaty' . This stark divergence in character—juicy overripe cherry versus green/fatty/goaty—demonstrates that the C2-ene-4-ol structure uniquely directs the sensory perception toward fruit while the C2-ene-1-ol structure pushes toward savory and off-notes.

Flavor chemistry Organoleptic analysis Food and beverage

Regulatory Clearance Advantage: Oct-2-en-4-ol JECFA/FEMA Status vs Non-Listed Isomers

The (E)-isomer of oct-2-en-4-ol (CAS 20125-81-9) holds FEMA GRAS status (FEMA 3888) and has been evaluated by JECFA (No. 1141) with an ADI of 'no safety concern at current levels of intake when used as a flavouring agent' [1][2]. In contrast, the (Z)-isomer (CAS 22287-00-9) lacks FEMA listing and does not appear in the JECFA flavoring database [3]. This regulatory asymmetry means that procurement of the (E)-isomer provides a clear path to market for food and beverage products, while the (Z)-isomer would require additional safety substantiation and regulatory filing before use.

Regulatory affairs Food safety Flavor procurement

Use Level Optimization: Oct-2-en-4-ol vs Generic 2-Octen-1-ol for Cost-Effective Cherry Flavor Impact

Oct-2-en-4-ol is effective at concentrations as low as 0.5 ppm in the final food product to produce pronounced overripe cherry character [1]. The broader use range of 30 ppb to 100 ppm (preferably 0.1 ppm to 10 ppm) is specified for foodstuffs and beverages [2]. In comparison, trans-2-octen-1-ol, which has a higher recognition threshold (100 ppb) and delivers a green/fatty character, would require higher use levels to achieve comparable fruit impact while simultaneously introducing undesirable savory notes . The lower effective dose of oct-2-en-4-ol translates directly to reduced weight-based procurement volumes for equivalent flavor strength.

Flavor formulation Cost optimization Flavor economics

Oct-2-en-4-ol High-Impact Application Scenarios Backed by Quantitative Evidence for Procurement Decision Support


Premium Cherry Flavor Formulations Requiring Low-Use, High-Impact Character

Oct-2-en-4-ol at 0.5 ppm in a 5% sugar solution imparts an authentic 'overripe cherries, fruity, juicy, apple, pear peel' profile, with a threshold of 30 ppb enabling flavor impact at concentrations 11.7-fold lower than benzaldehyde . In a cherry beverage formulation, replacing 50 parts of triacetin with 50 parts of oct-2-en-4-ol yields a 'substantially more typical' cherry flavor [8]. This compound is particularly suited for premium fruit beverages, dairy desserts, and confectionery where juiciness and naturalness are prioritized and low use levels reduce formulation cost and potential off-notes.

Natural-Identical Flavor Development for Clean-Label Products

Oct-2-en-4-ol occurs naturally in Vanilla planifolia and has been identified as a volatile component of fresh beef stew, supporting its use as a natural-identical flavoring substance . The compound holds JECFA (No. 1141) and FEMA GRAS (3888) approval with an ADI of 'no safety concern', providing regulatory clarity for clean-label formulations in the U.S. and internationally [8][7]. Procurement of (E)-oct-2-en-4-ol enables formulators to deliver natural cherry and fruit character without synthetic designation challenges.

Fruit Flavor Boosting in Bakery and Dairy Products Requiring Juiciness and Naturalness

In fruit aromas, oct-2-en-4-ol emphasizes juicy notes, promotes fruitiness, and reinforces the naturalness of the aroma character . The recommended use level range of 0.1 ppm to 10 ppm in ready-to-consume foodstuffs ensures thermal stability in baked goods and compatibility with dairy matrices . This compound is not a mere top-note modifier but a structural enhancer of fruit authenticity, making it valuable in fruit jellies, fondants, sweets, and dairy desserts where a genuine overripe cherry or apple-peel nuance is desired.

Differentiation from Generic C8 Unsaturated Alcohols in Savory Flavor Applications

Unlike 2-octen-1-ol, which introduces green, oxidized, and chicken fatty notes, oct-2-en-4-ol maintains a clean, fruity, and juicy profile even at low ppm levels . This sensory divergence ensures that oct-2-en-4-ol can be used in savory applications (e.g., beef stew flavorings) where a subtle fruity undertone is desired without the off-notes of mushroomy 1-octen-3-ol or the fatty character of 2-octen-1-ol [8]. The compound's natural occurrence in beef stew further supports its authenticity in meat flavor compositions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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